molecular formula C10H9NO4 B015655 4-(3-nitrophenyl)but-3-enoic Acid CAS No. 887407-13-8

4-(3-nitrophenyl)but-3-enoic Acid

Cat. No. B015655
M. Wt: 207.18 g/mol
InChI Key: ODORNFZJPJSKAP-DUXPYHPUSA-N
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Description

4-(3-Nitrophenyl)but-3-enoic Acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(3-Nitrophenyl)but-3-enoic Acid consists of a nitrophenyl group attached to a but-3-enoic acid group . The exact structure can be determined using techniques such as NMR .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(3-Nitrophenyl)but-3-enoic Acid are not detailed in the retrieved papers, similar compounds have been studied. For instance, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) and 4-nitrobenzaldehyde (NB) have been used as inhibitors for corrosion of mild steel in 1M HCl .


Physical And Chemical Properties Analysis

4-(3-Nitrophenyl)but-3-enoic Acid is a solid that is soluble in DMSO, Ethanol, Methanol, and Water . It has a melting point of 80-83°C (lit.) .

Scientific Research Applications

  • Pharmaceuticals and Biotechnology : A novel synthetic compound, 3-Ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, shows potential applications in pharmaceuticals and biotechnology (Kolev & Angelov, 2008).

  • Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate has been found to effectively inhibit copper alloy corrosion in saline solutions, due to the formation of protective deposits (Nam et al., 2016).

  • Crystal Engineering : The crystallization of (Z)-4-oxo-4-ureido-but-2-enoic acid results in reduced conjugation and weaker intra-molecular hydrogen bonding, providing insights into molecular structures (Zhang et al., 2013).

  • Organic Synthesis : The compound aids in the asymmetric aminohydroxylation reaction, enabling the enantioselective synthesis of GABOB and homoserine derivatives (Harding et al., 2005).

  • Material Science and Magnetism : Complexes of transition metal ions with derivatives of this acid show paramagnetic properties and ferromagnetic interactions, useful in material science applications (Ferenc et al., 2015).

  • Chiral Compound Synthesis : Rhodococcus erythropolis AJ270 synthesizes enantiopure 3-arylpent-4-enoic acids and amides, which are useful in producing chiral gamma-amino acid, 2-pyrrolidinone, and 2-azepinone derivatives (Gao et al., 2006).

  • Luminescence-Based Materials and Biosensors : Thiophenyl-derivatized nitrobenzoic acid ligands have been used to sensitize Eu(III) and Tb(III) luminescence, indicating potential applications in luminescence-based materials and biosensors (Viswanathan & Bettencourt-Dias, 2006).

properties

IUPAC Name

(E)-4-(3-nitrophenyl)but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10(13)6-2-4-8-3-1-5-9(7-8)11(14)15/h1-5,7H,6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODORNFZJPJSKAP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421168
Record name AC1NYKZC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-nitrophenyl)but-3-enoic Acid

CAS RN

887407-13-8
Record name AC1NYKZC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KE GM, MW LS, NA MZ, SL SD, TZ SZ, ZM UG - researchgate.net
27 December 2007 (27.12.2007) Page 1 (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property …
Number of citations: 0 www.researchgate.net
S Castellano, C Milite, P Campiglia, G Sbardella - Tetrahedron letters, 2007 - Elsevier
5-Amino- and 7-amino-4-hydroxy-2-naphthoic acids were synthesized for the first time via a microwave-assisted pathway. The separation of the two isomers was then conveniently …

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